5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide

説明

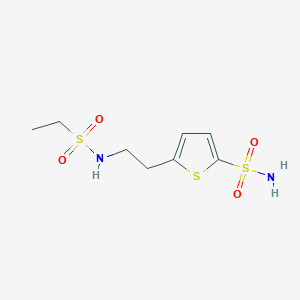

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 5-position with an ethanesulfonamidoethyl group. The ethanesulfonamidoethyl substituent likely influences solubility, binding affinity, and selectivity, as seen in related compounds with similar sulfonamide-thiophene backbones .

特性

IUPAC Name |

5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULWJLOZZQTASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Thiophene-2-sulfonamide+Ethanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines .

科学的研究の応用

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the development of advanced materials and chemical processes.

作用機序

The mechanism of action of 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

類似化合物との比較

Key Compounds:

- Compound 33: 5-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide Activity: Dual inhibitor of Mycobacterium tuberculosis (Mtb) kinases PknA (Ki <8 nM) and PknB (Ki <1 nM), demonstrating high selectivity . Structural Insight: The quinazoline-pyrazole substituent enhances binding to kinase active sites, likely through hydrophobic interactions and hydrogen bonding .

- Compound 57: (4-(5-cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide Activity: Poor inhibition (Ki >4000 nM) against PknA/PknB, attributed to steric hindrance from the methyl group on the pyrimidine ring .

Carbonic Anhydrase (CA) Inhibitors

Key Compounds:

5-(1-Naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (PDB: 5FL4)

- 5-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) Activity: Binds CA IX under hypoxia, reducing viability in colorectal cancer HCT-15 cells (IC50 ~25 μg/mL) with minimal cytotoxicity in normoxic cells . Mechanism: The aminoethyl group may facilitate hydrogen bonding with CA IX residues, enhancing hypoxia-specific targeting .

Comparison : The ethanesulfonamidoethyl group in the target compound introduces a sulfonamide side chain, which could improve CA binding affinity compared to ATS but may reduce selectivity if the bulkier substituent clashes with CA XII’s active site .

Neuroprotective Agents

Key Compound:

- B355252: 4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide Activity: Protects neuronal cells against glutamate toxicity (EC50 ~10 μM) by inhibiting ROS, calcium influx, and apoptosis pathways . Structural Insight: The piperazine-phenoxy group enables multi-target interactions, including mitochondrial stabilization .

Structural and Physicochemical Comparisons

Key Observations :

- Bulky substituents (e.g., triazole-naphthalene) enhance CA IX binding but may reduce solubility .

- Smaller groups (e.g., aminoethyl in ATS) improve hypoxia selectivity but require higher concentrations for efficacy .

Research Findings and Implications

Substituent-Driven Selectivity : The ethanesulfonamidoethyl group’s sulfonamide moiety may mimic CA-active site interactions observed in 5FL4, but its linear chain could limit steric complementarity compared to rigid triazole-naphthalene derivatives .

Kinase vs. CA Targeting: While Compound 33’s quinazoline-pyrazole group optimizes kinase inhibition, ethanesulfonamidoethyl’s flexibility may favor CA isoforms or novel targets .

Therapeutic Potential: Structural analogs suggest the target compound could be repurposed for CA-related oncology or antimicrobial applications, pending experimental validation .

生物活性

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide, a thiophene derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonamide functionality, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a thiophene ring substituted with sulfonamide groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.39 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Log P (octanol-water) | Not available |

Antimicrobial Activity

Research indicates that thiophene sulfonamides exhibit significant antimicrobial properties. A study focusing on the antibacterial activity of thiophene derivatives found that several compounds, including those with sulfonamide groups, demonstrated effective inhibition against various bacterial strains. The mechanism often involves the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through the modulation of cell cycle regulatory proteins and the activation of caspase pathways .

Case Study: Inhibition of Cyclin-Dependent Kinases

A related study on thiophene-2-sulfonamides revealed their ability to inhibit cyclin-dependent kinase 5 (CDK5), a critical regulator in cell cycle progression and neuronal function. The binding affinity and mechanism of action were explored using X-ray crystallography, showing an unusual binding mode that enhances the understanding of how these compounds can be optimized for therapeutic use .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.

- Cell Cycle Regulation : By inhibiting CDK5, this compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Research Findings and Implications

The exploration of this compound continues to reveal promising results. Its dual action as an antimicrobial and anticancer agent makes it a candidate for further development in pharmaceutical applications.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。